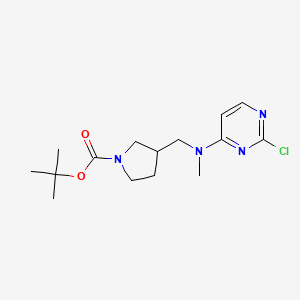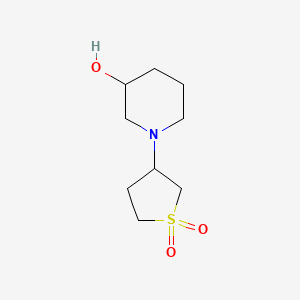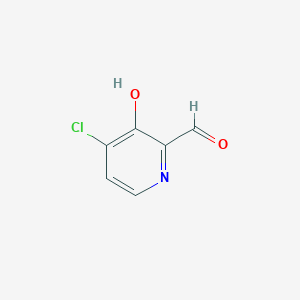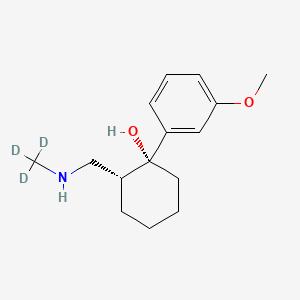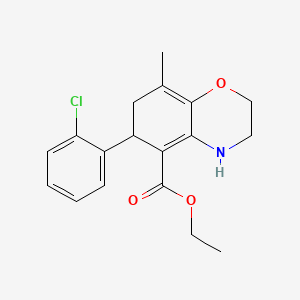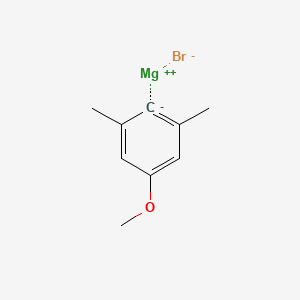methylphosphonic acid](/img/structure/B15294742.png)
[bis(phosphono(113C)methyl)amino](113C)methylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis(phosphono(113C)methyl)aminomethylphosphonic acid is a complex organophosphorus compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphonic acid groups, making it highly reactive and versatile in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(phosphono(113C)methyl)aminomethylphosphonic acid typically involves the reaction of phosphorous acid with formaldehyde and ammonia under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
In industrial settings, the production of bis(phosphono(113C)methyl)aminomethylphosphonic acid involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process ensures a consistent supply of the compound with high purity. The use of advanced purification techniques, such as crystallization and filtration, further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
bis(phosphono(113C)methyl)aminomethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonic acid groups can be substituted with other functional groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
bis(phosphono(113C)methyl)aminomethylphosphonic acid has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphonic acid derivatives.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, water treatment chemicals, and other industrial applications due to its high reactivity and stability.
Mecanismo De Acción
The mechanism of action of bis(phosphono(113C)methyl)aminomethylphosphonic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound’s phosphonic acid groups can form strong bonds with metal ions and other reactive sites, leading to the inhibition or activation of specific biochemical pathways. These interactions are crucial for its biological and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonic acid derivatives, such as:
- Aminomethylphosphonic acid
- Nitrilotris(methylenephosphonic acid)
- Ethylenediaminetetra(methylenephosphonic acid)
Uniqueness
What sets bis(phosphono(113C)methyl)aminomethylphosphonic acid apart from these similar compounds is its unique structure, which includes multiple phosphonic acid groups attached to a central amino group. This structure provides it with enhanced reactivity and versatility, making it suitable for a wide range of applications in different scientific fields.
Propiedades
Fórmula molecular |
C3H12NO9P3 |
|---|---|
Peso molecular |
302.03 g/mol |
Nombre IUPAC |
[bis(phosphono(113C)methyl)amino](113C)methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13)/i1+1,2+1,3+1 |
Clave InChI |
YDONNITUKPKTIG-VMIGTVKRSA-N |
SMILES isomérico |
[13CH2](N([13CH2]P(=O)(O)O)[13CH2]P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


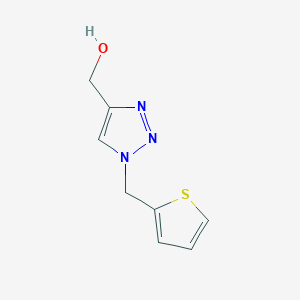
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
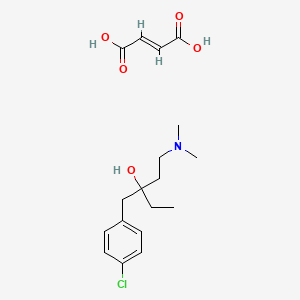
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
